PLX8394, also known as FORE8394 or Plixorafenib, is a small molecule RAF kinase inhibitor. [, , , , ] It belongs to a class of drugs known as "paradox breakers" due to its ability to inhibit both monomeric and dimeric forms of BRAF without causing paradoxical activation of the MAPK pathway in cells with wild-type BRAF. [, , , ] This characteristic distinguishes it from first-generation BRAF inhibitors. PLX8394 is primarily investigated for its potential use in treating cancers driven by various BRAF mutations, including Class I (V600), Class II (activating non-V600), and BRAF fusions. [, , , ]
PLX8394 functions by selectively binding to and inhibiting both wild-type and mutated forms of BRAF. [] It acts as a potent inhibitor of BRAF dimerization, including homodimers and heterodimers with CRAF and wild-type BRAF. [, , , , , , ] This inhibition disrupts the activity of the RAF/MEK/ERK signaling pathway, which plays a crucial role in cell growth and proliferation. [, , , ] Unlike first-generation BRAF inhibitors, PLX8394 avoids paradoxical activation of the MAPK pathway in cells without BRAF mutations, leading to potentially reduced side effects. [, , , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: